molecular formula C13H13NO B3348154 Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro- CAS No. 156237-84-2

Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-

Cat. No. B3348154
CAS RN: 156237-84-2
M. Wt: 199.25 g/mol
InChI Key: CWSNCVVDOLOTBV-UHFFFAOYSA-N
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Description

The pyrido[1,2-a]indole unit is found in many organic compounds such as natural products, pharmaceuticals, and materials . It has stimulated the research of new synthetic pathways giving access to this heterocyclic nucleus in recent years .


Synthesis Analysis

The synthesis of pyrido[1,2-a]indoles has been divided into two parts, which concern accesses to this skeleton using or not metal catalysis . The review presents the main methods for the synthesis of pyrido[1,2-a]indoles and their annulated and conjugated derivatives over the past 10 years . The approaches are divided into three groups depending on the starting compounds: construction of the pyridine nucleus on the indole fragment, cyclization using benzylsubstituted pyridines, and formally one-step process via aryne intermediates .


Molecular Structure Analysis

The molecular formula of Pyrido[1,2-a]indole, 10-(2-chloro-4-pyrimidinyl)-6,7,8,9-tetrahydro- is C16H14ClN3 . More detailed structural analysis can be found in various scientific publications .


Chemical Reactions Analysis

The review presents the main methods for the synthesis of pyrido[1,2-a]indoles and their annulated and conjugated derivatives over the past 10 years . The approaches are divided into three groups depending on the starting compounds: construction of the pyridine nucleus on the indole fragment, cyclization using benzylsubstituted pyridines, and formally one-step process via aryne intermediates .

properties

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-9-11-10-5-1-2-6-12(10)14-8-4-3-7-13(11)14/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNCVVDOLOTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C3=CC=CC=C32)C=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437173
Record name Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156237-84-2
Record name Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Reactant of Route 2
Reactant of Route 2
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Reactant of Route 3
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Reactant of Route 4
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Reactant of Route 5
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-
Reactant of Route 6
Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-

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